ALR-6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

6621-92-7 |

|---|---|

分子式 |

C18H14O5 |

分子量 |

310.3 g/mol |

IUPAC名 |

(3Z)-3-[(2,4-dihydroxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |

InChI |

InChI=1S/C18H14O5/c1-22-15-6-3-11(4-7-15)17-9-13(18(21)23-17)8-12-2-5-14(19)10-16(12)20/h2-10,19-20H,1H3/b13-8- |

InChIキー |

ZOHPXEDJWXZOLY-JYRVWZFOSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)O2 |

正規SMILES |

COC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)O)O)C(=O)O2 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ALR-6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the core mechanism of action of the compound ALR-6, a novel anti-inflammatory agent. This document provides a comprehensive overview of its molecular target, the associated signaling pathway, quantitative efficacy data for analogous compounds, and detailed experimental protocols for its characterization.

Executive Summary

This compound is a potent antagonist of the 5-lipoxygenase-activating protein (FLAP), a key regulator in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By binding to FLAP, this compound effectively inhibits the production of all downstream leukotrienes, thereby exerting its anti-inflammatory effects. This guide will delve into the specifics of this mechanism, providing the necessary technical details for a thorough understanding of this compound's function.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein located in the nuclear envelope. In response to cellular stimuli, the enzyme 5-lipoxygenase (5-LOX) translocates from the cytosol to the nuclear membrane, where it complexes with FLAP. FLAP's crucial role is to bind arachidonic acid and facilitate its transfer to 5-LOX. This transfer is the rate-limiting step for the subsequent synthesis of leukotrienes.

This compound acts as a direct antagonist of FLAP. Its mechanism of action involves binding to a specific site on the FLAP protein, which allosterically prevents the binding and transfer of arachidonic acid to 5-LOX. Consequently, despite the translocation of 5-LOX to the nuclear membrane, the enzyme remains inactive due to the lack of substrate presentation by FLAP. This inhibitory action effectively shuts down the entire leukotriene biosynthetic pathway, leading to a broad-spectrum reduction in both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).

The 5-Lipoxygenase Signaling Pathway and Point of this compound Intervention

The biosynthesis of leukotrienes is a well-defined signaling cascade initiated by the release of arachidonic acid from the cell membrane. The following diagram illustrates this pathway and the specific point of intervention for this compound.

Quantitative Data: Comparative Efficacy of FLAP Inhibitors

While specific quantitative data for this compound is detailed in the primary literature (Cerchia C et al., Eur J Med Chem. 2023 Nov 8;263:115932), the following table summarizes the inhibitory potency (IC50 values) of several well-characterized FLAP inhibitors to provide a comparative context for the efficacy of this class of compounds.

| Compound Name | Assay Type | Target Species | IC50 (nM) |

| MK-886 | FLAP Binding | Human | 30 |

| Leukotriene Biosynthesis (Intact Leukocytes) | Human | 3 | |

| Quiflapon (MK-591) | FLAP Binding | Human | 1.6 |

| Leukotriene Biosynthesis (Intact PMNLs) | Human | 3.1 | |

| Fiboflapon (AM-803) | FLAP Binding | Human | 2.9 |

| LTB4 Inhibition (Human Whole Blood) | Human | 76 | |

| Atuliflapon | FLAP Binding | Human | 6.3 |

| LTB4 Production (Human Whole Blood) | Human | 2.0 | |

| BI 665915 | FLAP Binding | Human | 1.7 |

| FLAP Functional (Human Whole Blood) | Human | 45 |

Experimental Protocols

The characterization of FLAP inhibitors like this compound involves a series of in vitro and cell-based assays to determine their binding affinity, functional inhibition of the leukotriene pathway, and cellular potency. Below are detailed methodologies for key experiments.

FLAP Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of a test compound to the FLAP protein.

Methodology:

-

Membrane Preparation: Prepare membranes from cells endogenously expressing FLAP (e.g., human neutrophils) or from cell lines engineered to overexpress the human FLAP protein.

-

Radioligand Binding: Incubate the prepared membranes with a known radiolabeled FLAP inhibitor (e.g., [3H]MK-886) and a range of concentrations of the test compound (e.g., this compound).

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand to calculate the IC50 value.

Cellular Leukotriene Biosynthesis Assay

Objective: To assess the functional inhibition of the 5-LOX pathway in a cellular context.

Methodology:

-

Cell Culture: Use a suitable cell type that produces leukotrienes upon stimulation, such as human polymorphonuclear leukocytes (PMNLs) or monocytes.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound).

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to initiate the synthesis of leukotrienes.

-

Termination: Stop the reaction after a defined incubation period.

-

Quantification: Quantify the amount of a specific leukotriene (e.g., LTB4) in the cell supernatant using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces leukotriene production by 50%.

Human Whole Blood Assay

Objective: To evaluate the potency of a FLAP inhibitor in a more physiologically relevant ex vivo setting, accounting for plasma protein binding and cellular uptake.

Methodology:

-

Blood Collection: Collect fresh human blood from healthy volunteers into tubes containing an anticoagulant.

-

Incubation: Incubate aliquots of the whole blood with the test compound (e.g., this compound) at various concentrations.

-

Stimulation: Stimulate the blood with a calcium ionophore to induce leukotriene synthesis.

-

Quantification: Measure the amount of a specific leukotriene (e.g., LTB4) in the plasma using ELISA or LC-MS.

-

Data Analysis: Determine the IC50 value as the concentration of the inhibitor that reduces leukotriene production by 50% in the whole blood matrix.

The following diagram outlines the general experimental workflow for characterizing a FLAP inhibitor like this compound.

Conclusion

This compound is a promising anti-inflammatory compound that functions as a potent antagonist of the 5-lipoxygenase-activating protein. Its mechanism of action, involving the direct inhibition of FLAP and the subsequent shutdown of the leukotriene biosynthetic pathway, provides a targeted approach to mitigating inflammation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound and other compounds in its class.

The Discovery and Synthesis of ALR-6 and Other FLAP Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of 5-Lipoxygenase-Activating Protein (FLAP) antagonists, with a specific focus on the novel inhibitor candidate, ALR-6. FLAP is a critical protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] Inhibiting FLAP presents a promising therapeutic strategy by blocking the production of all downstream leukotrienes.[1]

The FLAP Signaling Pathway in Leukotriene Biosynthesis

The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. 5-Lipoxygenase (5-LOX), the key enzyme in this pathway, requires FLAP to access its substrate. FLAP, an integral membrane protein, binds arachidonic acid and facilitates its transfer to 5-LOX.[2] This initial step leads to the production of leukotriene A4 (LTA4), which is subsequently converted to other pro-inflammatory leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). FLAP inhibitors exert their effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LOX and halting the entire leukotriene biosynthetic cascade.[2]

Caption: The FLAP signaling pathway in leukotriene biosynthesis and the point of inhibition by FLAP antagonists.

A General Workflow for FLAP Antagonist Discovery

The discovery of novel FLAP antagonists typically follows a structured workflow that begins with identifying potential candidates and progresses through a series of in vitro and in vivo evaluations to select a lead compound for further development.

Caption: A generalized workflow for the discovery and preclinical development of FLAP antagonists.

Quantitative Data of Representative FLAP Inhibitors

The potency of FLAP inhibitors is typically evaluated using in vitro binding assays and cellular assays that measure the inhibition of leukotriene biosynthesis. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the efficacy of these compounds.

| Compound | Assay Type | IC50 (nM) | Reference(s) |

| MK-886 (L-663,536) | FLAP Binding | 30 | [3] |

| Leukotriene Biosynthesis (intact leukocytes) | 3 | [3] | |

| Leukotriene Biosynthesis (human whole blood) | 1100 | [3] | |

| This compound | FLAP Inhibition (potential) | Not yet quantified | [4] |

| ALR-27 | FLAP Inhibition (potential) | Not yet quantified | [4] |

| AZD6642 | Not specified | Not specified | [5] |

| BAY X 1005 | Not specified | Not specified | [6] |

Key Experimental Protocols

FLAP Binding Assay

Objective: To determine the binding affinity of a test compound to the FLAP protein.

Methodology:

-

Membrane Preparation: Prepare membranes from cells endogenously expressing or engineered to overexpress FLAP, such as human neutrophils or specific cell lines.

-

Radioligand Binding: Incubate the prepared membranes with a known radiolabeled FLAP inhibitor (e.g., [3H]MK-886) in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, which is the IC50 value.

Cellular Leukotriene Biosynthesis Assay

Objective: To assess the functional inhibition of the 5-lipoxygenase pathway in a cellular context.

Methodology:

-

Cell Culture: Use a suitable cell type that produces leukotrienes, such as human polymorphonuclear leukocytes (PMNLs).

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.

-

Leukotriene Extraction: Stop the reaction and extract the produced leukotrienes (e.g., LTB4) from the cell supernatant.

-

Quantification: Quantify the amount of the specific leukotriene using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the IC50 value as the concentration of the inhibitor that reduces leukotriene production by 50%.

Synthesis of a Representative FLAP Inhibitor: MK-886 (L-663,536)

MK-886 is a well-characterized and potent FLAP inhibitor.[7][8][9] While a detailed, step-by-step protocol for the synthesis of this compound is not yet publicly available, the synthesis of MK-886 serves as a representative example of the chemical strategies employed to create indole-based FLAP antagonists.

Caption: A representative synthetic scheme for the FLAP inhibitor MK-886.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis of chemical compounds should only be performed by qualified professionals in a laboratory setting.

References

- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of [(3) H] and [(2) H6 ]AZD6642, an inhibitor of 5-lipoxygenase activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to ALR-6: A Novel FLAP Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ALR-6, a novel antagonist of the 5-lipoxygenase-activating protein (FLAP). This document is intended for researchers, scientists, and drug development professionals interested in the field of anti-inflammatory therapeutics.

Chemical Identity and Structure

This compound is a small molecule identified as a potent anti-inflammatory agent.[1] Its chemical identity is well-defined by its structural and naming conventions.

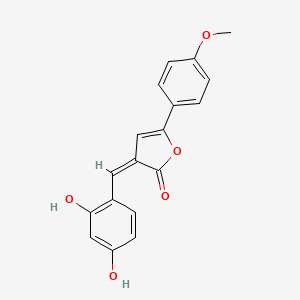

Chemical Structure:

The two-dimensional chemical structure of this compound is presented below.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3Z,5E)-3-(3,4-dihydroxybenzylidene)-5-(4-methoxybenzylidene)furan-2(3H)-one |

| CAS Number | 6621-92-7 |

| Molecular Formula | C₁₈H₁₄O₅ |

| SMILES String | COC1=CC=C(C=C1)C2=C/C(C(O2)=O)=C/C3=C(C=C(C=C3)O)O |

Physicochemical and Pharmacological Properties

The physicochemical and pharmacological properties of this compound are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 310.30 g/mol |

| LogP (Predicted) | 2.6 |

| Solubility | Information not publicly available |

Table 3: Pharmacological Properties of this compound

| Parameter | Value | Source |

| Target | 5-lipoxygenase-activating protein (FLAP) | [1] |

| Mechanism of Action | Antagonist | [1] |

| Biological Activity | Potently inhibits 5-LOX product formation (>80%) in pro-inflammatory M1-MDM. No significant direct inhibition of 5-LOX. | [1] |

| IC₅₀ (FLAP) | Not explicitly stated in the available abstract. The primary publication by Cerchia et al. (2023) should be consulted for this specific value. |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the 5-lipoxygenase (5-LOX) pathway, a critical cascade in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. This compound acts as an antagonist of the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the activation of 5-LOX.[1]

By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the synthesis of all downstream leukotrienes.

Caption: this compound inhibits the FLAP-mediated leukotriene biosynthesis pathway.

Experimental Protocols

The following are generalized experimental protocols representative of the assays used to characterize FLAP inhibitors like this compound. For the specific protocols used for this compound, the primary publication by Cerchia et al. (2023) in the European Journal of Medicinal Chemistry should be consulted.

FLAP Binding Assay (Radioligand Displacement)

This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand from FLAP, thereby determining its binding affinity.

Caption: A generalized workflow for a FLAP radioligand binding assay.

Cellular Leukotriene Biosynthesis Assay

This cell-based assay measures the inhibitory effect of a compound on the production of leukotrienes in whole cells.

Methodology:

-

Cell Culture and Treatment: Human monocyte-derived macrophages (MDMs) or other relevant immune cells are cultured. The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.

-

Extraction: The reaction is stopped, and the cell supernatants are collected. Leukotrienes are extracted using solid-phase extraction.

-

Quantification: The levels of leukotrienes (e.g., LTB₄, LTC₄) are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of this compound that inhibits leukotriene production by 50% (IC₅₀) is calculated.

Summary and Future Directions

This compound is a promising FLAP antagonist with potent anti-inflammatory activity demonstrated by its ability to inhibit the production of pro-inflammatory leukotrienes. Its well-defined chemical structure and mechanism of action make it a valuable tool for further research into FLAP-mediated inflammatory diseases. Future studies should focus on determining its in vivo efficacy, pharmacokinetic profile, and safety to evaluate its full therapeutic potential. The detailed findings from the primary research by Cerchia and colleagues provide a solid foundation for the continued investigation of this compound and related compounds in the development of novel anti-inflammatory drugs.

References

An In-depth Technical Guide to the Biological Target and Pathway of ALR-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALR-6 is a novel small molecule that has been identified as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP). It demonstrates significant anti-inflammatory properties by selectively inhibiting the biosynthesis of leukotrienes, which are key lipid mediators in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action within the 5-lipoxygenase (5-LOX) pathway, and detailed methodologies for its characterization.

Biological Target: 5-Lipoxygenase-Activating Protein (FLAP)

The primary biological target of this compound is the 5-lipoxygenase-activating protein (FLAP) , an integral nuclear membrane protein. FLAP is a crucial component of the 5-LOX pathway, acting as a scaffold and transfer protein that presents arachidonic acid (AA), the substrate, to the 5-lipoxygenase (5-LOX) enzyme for the initiation of leukotriene synthesis. By binding to FLAP, this compound allosterically prevents the association of arachidonic acid with the enzyme, thereby inhibiting the entire downstream cascade of leukotriene production. This targeted action makes this compound a promising candidate for the development of anti-inflammatory therapeutics with a well-defined mechanism of action.

The 5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is a critical inflammatory cascade responsible for the production of leukotrienes. The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.

Upon cellular stimulation, cytosolic 5-LOX translocates to the nuclear membrane where it complexes with FLAP. FLAP then facilitates the transfer of arachidonic acid to the active site of 5-LOX. The enzyme catalyzes the conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability. This compound exerts its anti-inflammatory effect by binding to FLAP, thereby preventing the initial step of arachidonic acid presentation to 5-LOX and halting the production of all downstream leukotrienes.

Quantitative Data

This compound has been shown to be a potent inhibitor of 5-LOX product formation. The following table summarizes the key quantitative data for this compound from the primary literature.

| Parameter | Value | Assay Conditions | Reference |

| Inhibition of 5-LOX product formation | >80% at 10 µM | In pro-inflammatory M1-differentiated human macrophages | Cerchia C et al., 2023 |

| IC50 | Not explicitly reported | Not applicable | Not applicable |

Further studies are required to determine the precise IC50 value of this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro experiments. The detailed methodologies for these experiments are provided below.

Differentiation of Human Peripheral Blood Monocytes (PBMCs) to M1 Macrophages

This protocol describes the generation of pro-inflammatory M1 macrophages, a relevant cell type for studying the anti-inflammatory effects of this compound.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Human IFN-γ (Interferon-gamma)

-

LPS (Lipopolysaccharide) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Human blood (from healthy donors)

Protocol:

-

Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Monocyte Isolation: Seed the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in tissue culture flasks. After 2-4 hours of incubation at 37°C and 5% CO2, non-adherent cells are removed by washing with PBS, leaving a population enriched in monocytes.

-

Differentiation to M0 Macrophages: Culture the adherent monocytes in RPMI 1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL of human M-CSF for 7 days to differentiate them into non-polarized M0 macrophages. Replace the medium every 2-3 days.

-

Polarization to M1 Macrophages: After 7 days, replace the medium with fresh RPMI 1640 medium containing 10% FBS, 1% penicillin-streptomycin, 100 ng/mL LPS, and 20 ng/mL human IFN-γ. Incubate for 24 hours to polarize the macrophages to the M1 pro-inflammatory phenotype.

In Vitro Assay for this compound Activity in M1 Macrophages

This protocol details the procedure to assess the inhibitory effect of this compound on 5-LOX product formation in M1 macrophages.

Materials:

-

Differentiated M1 macrophages (from protocol 4.1)

-

This compound (dissolved in DMSO)

-

Arachidonic Acid (AA)

-

Calcium Ionophore A23187

-

Methanol

-

Internal standard (e.g., PGB2)

-

Solid-Phase Extraction (SPE) columns

-

UPLC-MS/MS system

Protocol:

-

Cell Plating: Seed the differentiated M1 macrophages in 24-well plates at a density of 1 x 106 cells/well and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 30 minutes at 37°C.

-

Cellular Stimulation: Stimulate the cells with 1 µM Calcium Ionophore A23187 and 10 µM arachidonic acid for 15 minutes at 37°C to induce leukotriene biosynthesis.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold methanol containing an internal standard (e.g., 200 ng of PGB2). Centrifuge the samples to pellet cell debris.

-

Solid-Phase Extraction: Acidify the supernatant and perform solid-phase extraction (SPE) to concentrate the lipid mediators.

-

Quantification by UPLC-MS/MS: Analyze the extracted samples by reverse-phase ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the levels of 5-LOX products (e.g., LTB4 and cysteinyl leukotrienes).

-

Data Analysis: Normalize the levels of leukotrienes to the internal standard and calculate the percentage of inhibition by this compound compared to the vehicle-treated control.

Conclusion

This compound is a promising anti-inflammatory agent that specifically targets FLAP, a key protein in the pro-inflammatory 5-LOX pathway. Its ability to potently inhibit the production of leukotrienes in relevant human primary immune cells highlights its therapeutic potential for a range of inflammatory disorders. The detailed protocols provided in this guide will enable researchers to further investigate the pharmacological profile of this compound and similar compounds, facilitating the development of novel and targeted anti-inflammatory drugs.

ALR-6 role in arachidonic acid cascade

An In-depth Technical Guide on the Core Role of Aldo-Keto Reductase 1B1 (AKR1B1) in the Arachidonic Acid Cascade

Authored for: Researchers, Scientists, and Drug Development Professionals December 17, 2025

Abstract

The arachidonic acid (AA) cascade is a pivotal signaling network that governs inflammation, homeostasis, and numerous physiological processes. While the roles of cyclooxygenases (COX) and lipoxygenases (LOX) are well-established, the contributions of downstream enzymes are critical for determining the ultimate biological outcome. This technical guide focuses on the function, regulation, and analysis of Aldo-Keto Reductase 1B1 (AKR1B1), an enzyme with a significant, multifaceted role in this cascade. Initially recognized for its function in glucose metabolism via the polyol pathway, AKR1B1 is now established as a highly efficient and physiologically relevant Prostaglandin F (PGF) synthase, catalyzing the conversion of Prostaglandin H2 (PGH2) to the potent pro-inflammatory and physiological mediator, Prostaglandin F2α (PGF2α).[1][2][3] This document provides a comprehensive overview of AKR1B1's enzymatic activity, its regulation by inflammatory stimuli, quantitative kinetic data, and detailed experimental protocols for its study, serving as a critical resource for researchers investigating inflammatory pathways and developing novel therapeutic agents.

Nomenclature and Core Function

The enzyme, colloquially referred to as Aldose Reductase (AR) or Aldehyde Reductase, is systematically known as Aldo-Keto Reductase Family 1, Member B1 (AKR1B1) .[4][5] It is also designated in literature as ALDR1 or ALR2.[6][7] While historically implicated in diabetic complications through its reduction of glucose to sorbitol, its role in eicosanoid metabolism is of profound importance.[8]

Within the arachidonic acid cascade, AKR1B1 functions as a Prostaglandin F Synthase (PGFS) .[2][9] It utilizes NADPH as a cofactor to catalyze the reduction of the 9,11-endoperoxide group of PGH2, the unstable intermediate generated by COX enzymes, to yield PGF2α.[10][11] This activity positions AKR1B1 as a key determinant in the balance between different prostanoid species, such as PGE2 and PGF2α, which can have opposing physiological effects.[6]

Signaling Pathway and Regulation

The synthesis of PGF2α via AKR1B1 is tightly integrated into the broader inflammatory signaling network. The process begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (cPLA2). AA is then converted to PGH2 by COX-1 or COX-2. AKR1B1 subsequently acts on PGH2 to produce PGF2α.

The expression and activity of AKR1B1 are upregulated by various pro-inflammatory and stress-related stimuli, ensuring a robust production of PGF2α during an inflammatory response. Key regulatory mechanisms include:

-

Inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to significantly increase the expression of both COX-2 and AKR1B1, leading to enhanced PGF2α production.[6][12]

-

Oxidative Stress: Reactive oxygen species (ROS) and lipid peroxidation products, such as 4-hydroxy-trans-2-nonenal (HNE), can induce AKR1B1 expression.[10]

-

Transcription Factors: The promoter region of the AKR1B1 gene contains binding sites for redox-sensitive transcription factors, including NF-κB and AP-1, which are central mediators of inflammatory gene expression.[10][12]

The following diagram illustrates the position of AKR1B1 within the arachidonic acid cascade and highlights its transcriptional regulation.

References

- 1. Role of aldo‐keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human aldose reductase AKR1B1 qualifies as the primary prostaglandin F synthase in the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-AKR1B1 Human Protein Atlas Antibody [atlasantibodies.com]

- 6. The Prostaglandin F Synthase Activity of the Human Aldose Reductase AKR1B1 Brings New Lenses to Look at Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKR1B1 Polyclonal Antibody (PA5-12315) [thermofisher.com]

- 8. Frontiers | The prostaglandin F synthase activity of the human aldose reductase AKR1B1 brings new lenses to look at pathologic conditions. [frontiersin.org]

- 9. Evaluation of the prostaglandin F synthase activity of human and bovine aldo-keto reductases: AKR1A1s complement AKR1B1s as potent PGF synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Aldose reductase inhibition suppresses airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

ALR-6: A Technical Guide to a Novel FLAP-Mediated Leukotriene Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway, playing a critical role in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. A key regulatory step in this cascade is the transfer of arachidonic acid (AA) to 5-LOX, a process facilitated by the 5-Lipoxygenase-Activating Protein (FLAP). Inhibition of FLAP presents a compelling therapeutic strategy to attenuate the production of all downstream leukotrienes. This document provides a comprehensive technical overview of ALR-6, a novel antagonist of FLAP. We detail its mechanism of action, summarize its inhibitory activity, provide synthesized protocols for its evaluation, and visualize the core biological and experimental pathways.

Introduction to Leukotriene Biosynthesis and the Role of FLAP

The biosynthesis of leukotrienes is initiated upon cellular stimulation, which leads to the release of arachidonic acid from membrane phospholipids. The enzyme 5-LOX, in concert with its activating protein FLAP located on the nuclear membrane, converts AA into the unstable intermediate Leukotriene A4 (LTA4). LTA4 is then further metabolized to form Leukotriene B4 (LTB4) or the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). These molecules mediate a wide range of inflammatory responses, including bronchoconstriction, increased vascular permeability, and immune cell recruitment.[1]

FLAP is an 18-kDa integral nuclear membrane protein that is essential for cellular leukotriene synthesis.[2] It functions by binding arachidonic acid and presenting it to 5-LOX, thereby facilitating the enzyme's catalytic activity.[3] Compounds that inhibit FLAP, such as the well-characterized tool compound MK-886, effectively block the entire leukotriene biosynthetic cascade in intact cells.[4][5] This upstream point of intervention makes FLAP a prime target for the development of broad-spectrum anti-inflammatory therapeutics.[6]

This compound: A Selective FLAP Antagonist

This compound is a novel small molecule identified as a selective antagonist of the 5-lipoxygenase-activating protein (FLAP).[3][7] Unlike direct 5-LOX inhibitors (e.g., Zileuton), this compound does not significantly affect the 5-LOX enzyme itself. Instead, it prevents the formation of 5-LOX products by targeting FLAP.[8] Pharmacological evaluation has demonstrated that this compound is a potent inhibitor of leukotriene biosynthesis in cellular systems.[7]

A study by Cerchia et al. (2023) identified this compound through a ligand-based virtual screening approach. This research highlighted this compound and a related compound, ALR-27, as potential FLAP inhibitors, distinguishing them from direct 5-LOX inhibitors like ALR-38 which was also identified in the same screen.[3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of FLAP antagonists is typically assessed in cell-based assays that measure the reduction in leukotriene production following a cellular stimulus. While a precise IC50 value for this compound from the primary literature is not publicly available through abstracts, vendor data indicates potent activity. For comparative purposes, data for this compound is presented alongside well-characterized FLAP inhibitors.

| Compound Name | Target | Assay Type | Cell/System | IC50 / % Inhibition | Reference(s) |

| This compound | FLAP | 5-LOX Product Formation | Pro-inflammatory M1-MDM¹ | >80% Inhibition | [7][8][9] |

| MK-886 | FLAP | Leukotriene Biosynthesis | Intact Human Leukocytes | 3 nM | |

| Quiflapon (MK-591) | FLAP | FLAP Binding | - | 1.6 nM | |

| AZD5718 | FLAP | LTB4 Production | Human Whole Blood | 39 nM | |

| ¹ M1-phenotype Monocyte-Derived Macrophages |

Signaling Pathway and Mechanism of Action

This compound functions by binding to FLAP, thereby disrupting the crucial interaction between FLAP and 5-LOX and preventing the transfer of arachidonic acid to the enzyme. This effectively halts the synthesis of LTA4 and all subsequent leukotrienes.

Detailed Experimental Protocols

The evaluation of a FLAP inhibitor like this compound involves a series of assays to determine its effect on leukotriene production in a cellular context. Below is a synthesized, detailed protocol for a common cell-based assay using human monocyte-derived macrophages (MDMs), consistent with the primary research.

Protocol: Cell-Based Leukotriene Biosynthesis Inhibition Assay

Objective: To determine the potency (IC50) of this compound in inhibiting leukotriene (e.g., LTB4) production in intact human MDMs following stimulation with a calcium ionophore.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Macrophage-Colony Stimulating Factor (M-CSF)

-

RPMI 1640 medium, Fetal Calf Serum (FCS), L-glutamine, Penicillin/Streptomycin

-

This compound stock solution (in DMSO)

-

Calcium Ionophore A23187 (in DMSO)

-

Phosphate-Buffered Saline (PBS) with 1 mM CaCl₂

-

Methanol (ice-cold)

-

Deuterium-labeled internal standards (e.g., d4-LTB4)

-

Solid Phase Extraction (SPE) cartridges

-

LTB4 ELISA kit or LC-MS/MS system

Methodology:

-

Generation of Monocyte-Derived Macrophages (MDMs):

-

Isolate monocytes from human PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic bead selection).

-

Culture monocytes in RPMI 1640 (supplemented with 10% FCS, L-glutamine, Pen/Strep) with M-CSF (e.g., 20 ng/mL) for 6-7 days to differentiate them into macrophages.

-

-

Cell Preparation for Assay:

-

Harvest the differentiated MDMs and resuspend them in PBS containing 1 mM CaCl₂ at a concentration of 2 x 10⁶ cells/mL.

-

Aliquot the cell suspension into 6-well plates or appropriate tubes.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add the this compound dilutions (or vehicle control - 0.1% DMSO) to the cell aliquots.

-

Pre-incubate for 15 minutes at 37°C.

-

-

Cellular Stimulation:

-

Prepare a working solution of Calcium Ionophore A23187.

-

Stimulate the cells by adding A23187 to a final concentration of 2.5 µM.[8]

-

Incubate for an additional 15 minutes at 37°C to induce leukotriene biosynthesis.

-

-

Reaction Termination and Sample Extraction:

-

Stop the reaction by adding 2 volumes of ice-cold methanol containing an internal standard (e.g., d4-LTB4).

-

Precipitate proteins by storing samples at -20°C for at least 1 hour.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Perform Solid Phase Extraction (SPE) on the supernatant to concentrate the lipid mediators.

-

-

Quantification of Leukotrienes:

-

Analyze the extracted samples to quantify the amount of LTB4 produced. This can be done using a commercial LTB4 ELISA kit or, for higher sensitivity and specificity, by UPLC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of LTB4 inhibition for each this compound concentration relative to the vehicle-treated control.

-

Plot the percent inhibition against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the evaluation of a FLAP inhibitor.

Conclusion and Future Directions

This compound represents a promising novel inhibitor of the leukotriene biosynthesis pathway, acting selectively through the antagonism of FLAP. Its ability to potently block the formation of 5-LOX products in inflammatory macrophages underscores its potential as a therapeutic agent for diseases driven by leukotrienes. The detailed protocols and pathways outlined in this guide provide a framework for researchers to further investigate this compound and other FLAP inhibitors. Future studies should focus on obtaining precise IC50 values in various cell systems, exploring its effects on the broader lipid mediator profile, and evaluating its efficacy in preclinical in vivo models of inflammation.

References

- 1. 5-Lipoxygenase-activating protein homodimer in human neutrophils: evidence for a role in leukotriene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound-MedChemExpress [medchemexpress.app17.com]

- 9. tandfonline.com [tandfonline.com]

ALR-6: A Technical Guide to In Vitro Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cellular effects of ALR-6, a novel antagonist of the 5-lipoxygenase-activating protein (FLAP). This compound represents a promising anti-inflammatory agent by not only inhibiting the production of pro-inflammatory leukotrienes but also promoting the synthesis of specialized pro-resolving mediators (SPMs). This document details the mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for the characterization of this compound and similar molecules. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate understanding.

Core Mechanism of Action: FLAP Antagonism

This compound exerts its cellular effects by targeting the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein essential for the biosynthesis of leukotrienes (LTs).[1] LTs are potent lipid mediators derived from arachidonic acid (AA) that play a central role in initiating and sustaining inflammatory responses.

The established mechanism involves the following cascade:

-

Upon cellular stimulation (e.g., by an inflammatory signal), cytosolic 5-lipoxygenase (5-LOX) translocates to the nuclear envelope.

-

FLAP binds arachidonic acid and presents it to 5-LOX.

-

5-LOX then catalyzes the conversion of AA into the unstable epoxide, Leukotriene A4 (LTA4).

-

LTA4 is subsequently converted into either the potent neutrophil chemoattractant LTB4 or the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), which increase vascular permeability and mediate allergic reactions.

By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LOX, thereby inhibiting the production of all downstream leukotrienes.[1] Uniquely, studies have indicated that this compound also promotes the generation of specialized pro-resolving mediators (SPMs) in certain macrophage phenotypes, suggesting a dual mechanism that not only blocks pro-inflammatory signals but also actively stimulates resolution pathways.[1]

Methodology:

-

PBMC Isolation: Isolate PBMCs from human leukocyte concentrates (buffy coats) from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Monocyte Purification: Seed PBMCs in cell culture flasks. After a 1-2 hour incubation at 37°C, non-adherent cells (lymphocytes) are washed off, leaving a purified population of adherent monocytes.

-

Differentiation: Culture the adherent monocytes for 6-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum and either:

-

GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor) for differentiation into M0 macrophages destined for an M1 phenotype.

-

M-CSF (Macrophage Colony-Stimulating Factor) for differentiation into M0 macrophages destined for an M2 phenotype.

-

-

Polarization: After differentiation, replace the medium and add polarizing cytokines for 24 hours:

-

M1 Polarization: Add LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) to the GM-CSF-derived macrophages.

-

M2 Polarization: Add IL-4 (Interleukin-4) to the M-CSF-derived macrophages.

-

-

Confirmation: Confirm polarization status via morphology, surface marker expression (e.g., CD80 for M1, CD163 for M2) by flow cytometry, or cytokine secretion profiles.

Protocol: Cellular Lipid Mediator Biosynthesis Assay

This assay measures the ability of this compound to inhibit the production of leukotrienes and modulate the synthesis of SPMs in intact, polarized human macrophages.

Workflow Diagram

Methodology:

-

Cell Plating: Seed differentiated and polarized M1 or M2 macrophages into 6- or 12-well plates at a density of 1-2 x 10⁶ cells/well.

-

Pre-incubation: Wash cells with a buffered salt solution. Pre-incubate the cells with various concentrations of this compound (or vehicle control, typically DMSO) for 15 minutes at 37°C.

-

Stimulation: Initiate lipid mediator biosynthesis by adding a stimulus. A calcium ionophore such as A23187 is commonly used to robustly activate the 5-LOX pathway. Alternatively, a more physiologically relevant stimulus like Staphylococcus aureus conditioned medium (SACM) can be used.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for the production of lipid mediators.

-

Reaction Termination & Extraction: Stop the reaction by adding two volumes of ice-cold methanol containing a suite of deuterated internal standards (e.g., d₄-LTB₄, d₅-RvD2). This precipitates proteins and stabilizes the lipid mediators.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. The supernatant, containing the lipid mediators, is then subjected to solid-phase extraction (SPE) using C18 cartridges to concentrate the analytes and remove interfering substances.

-

Analysis: The extracted lipid mediators are analyzed by UPLC-MS/MS as described in Protocol 3.3.

Protocol: Lipid Mediator Metabolomics by UPLC-MS/MS

This protocol provides an overview of the analytical method used to separate, identify, and quantify the array of lipid mediators produced in the cellular assays.

Workflow Diagram

Methodology:

-

Chromatographic Separation: The extracted samples are injected into an Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: Separation is achieved on a reverse-phase C18 column.

-

Mobile Phase: A gradient of methanol/acetonitrile/water with a weak acid (e.g., 0.01% acetic acid) is used to resolve the different lipid mediators based on their polarity.

-

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (e.g., a QTRAP system) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Analyte Identification and Quantification:

-

Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode. For each analyte, a specific precursor-to-product ion transition is monitored. This provides high specificity and sensitivity.

-

Identification: A lipid mediator is identified by comparing its retention time on the UPLC column and its specific MRM transition to that of a pure, synthetic standard.

-

Quantification: The peak area of the endogenous lipid mediator is compared to the peak area of its corresponding deuterated internal standard (added at a known concentration in Step 5 of Protocol 3.2). This ratio is used to calculate the absolute concentration of the analyte in the original sample.

-

Conclusion

This compound is a novel and potent FLAP antagonist with a dual anti-inflammatory and pro-resolving mechanism of action. By inhibiting the production of pro-inflammatory leukotrienes in M1 macrophages while simultaneously promoting the generation of SPMs, this compound presents a sophisticated approach to modulating the inflammatory response. The in vitro protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and next-generation FLAP inhibitors for inflammation-based disorders.

References

Preclinical Research Findings on ALR-6, a Novel FLAP Antagonist for Inflammatory Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical research findings for ALR-6, a novel antagonist of the 5-lipoxygenase-activating protein (FLAP). Given the limited publicly available data specific to this compound, this guide integrates general knowledge and methodologies from the broader field of FLAP inhibitor research to provide a thorough context for its mechanism of action and potential therapeutic applications.

Introduction to this compound and the 5-Lipoxygenase Pathway

This compound has been identified as a potent and selective antagonist of the 5-lipoxygenase-activating protein (FLAP), demonstrating significant anti-inflammatory properties. FLAP is a crucial integral membrane protein that facilitates the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, thereby representing a promising therapeutic strategy for a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.

The 5-lipoxygenase (5-LOX) pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. FLAP binds to arachidonic acid and presents it to the 5-LOX enzyme, which then catalyzes the formation of leukotriene A4 (LTA4). LTA4 is subsequently converted to other pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Preclinical Activity

Publicly available data on the preclinical activity of this compound is currently limited. However, one key study has provided the following information on its in vitro efficacy.

| Assay | Cell Type | Metric | Result | Reference |

| 5-LOX Product Formation | Pro-inflammatory M1-MDM | Inhibition | >80% | [1] |

| Direct 5-LOX Inhibition | Cell-free assay | Effect | No significant effect | [1] |

M1-MDM: M1-polarized monocyte-derived macrophages

This data indicates that this compound is a potent inhibitor of the 5-lipoxygenase pathway in a cellular context and acts specifically by targeting FLAP rather than the 5-LOX enzyme itself.[1]

Experimental Protocols for Evaluating FLAP Inhibitors

While specific experimental protocols for this compound are not publicly available, this section outlines the general methodologies employed in the preclinical evaluation of FLAP inhibitors.

Objective: To determine the potency and selectivity of the compound in inhibiting leukotriene biosynthesis.

-

Human Whole Blood Assay:

-

Collect fresh human blood in the presence of an anticoagulant.

-

Pre-incubate whole blood samples with varying concentrations of the test compound (e.g., this compound) or vehicle control.

-

Stimulate leukotriene production by adding a calcium ionophore (e.g., A23187).

-

Stop the reaction and extract the leukotrienes from the plasma.

-

Quantify the levels of LTB4 and cysteinyl leukotrienes using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the IC50 value (the concentration of the compound that inhibits leukotriene production by 50%).

-

-

Isolated Neutrophil Assay:

-

Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.

-

Resuspend the isolated neutrophils in a suitable buffer.

-

Follow steps 2-6 as described for the human whole blood assay.

-

-

Cell-Free 5-LOX Activity Assay:

-

Use a purified or recombinant 5-LOX enzyme.

-

Incubate the enzyme with arachidonic acid in the presence of varying concentrations of the test compound.

-

Measure the production of 5-LOX products spectrophotometrically or by other analytical methods.

-

This assay is used to confirm that the compound does not directly inhibit the 5-LOX enzyme, thus demonstrating selectivity for FLAP.

-

Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.

-

Rodent Model of Peritonitis:

-

Administer the test compound (e.g., this compound) or vehicle control to rodents (mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of an inflammatory agent (e.g., zymosan A).

-

After a defined period, collect peritoneal lavage fluid.

-

Quantify the number of infiltrating leukocytes (e.g., neutrophils) in the lavage fluid.

-

Measure the levels of leukotrienes and other inflammatory mediators in the lavage fluid.

-

Assess the reduction in leukocyte infiltration and inflammatory mediator levels in the compound-treated group compared to the vehicle-treated group.

-

-

Rodent Model of Paw Edema:

-

Administer the test compound or vehicle control to rodents.

-

Induce paw edema by injecting an inflammatory agent (e.g., carrageenan) into the paw.

-

Measure the volume of the paw at various time points after the injection.

-

Determine the percentage of inhibition of paw edema in the compound-treated group compared to the vehicle-treated group.

-

The following diagram illustrates a general experimental workflow for the preclinical evaluation of a FLAP inhibitor like this compound.

Conclusion

This compound is a promising anti-inflammatory agent that acts through the selective inhibition of FLAP, a key protein in the biosynthesis of pro-inflammatory leukotrienes. The available preclinical data, though limited, demonstrates its potent activity in a cellular context. Further in-depth preclinical studies, following the general methodologies outlined in this guide, will be necessary to fully characterize its therapeutic potential and support its advancement into clinical development. The continued investigation of this compound and other FLAP inhibitors holds significant promise for the treatment of a wide array of inflammatory disorders.

References

ALR-6 safety and toxicity profile

An in-depth analysis of scientific and regulatory databases reveals that the designation "ALR-6" is ambiguous and does not correspond to a single, officially recognized protein. This term has been used interchangeably or can be confused with several distinct proteins, each with a unique biological role and, consequently, a different safety and toxicity profile. Before a comprehensive technical guide can be compiled, it is crucial to clarify the specific protein of interest.

Initial research has identified three primary proteins that may be encompassed by the user's request for "this compound":

-

MIOX (Myo-Inositol Oxygenase): This enzyme was previously designated as Aldose Reductase-like protein 6 (ALDRL6) . Its primary function is in the catabolism of myo-inositol, a critical step in the glucuronic acid pathway. Its safety and toxicity profile would be centered on the physiological consequences of altered inositol metabolism.

-

ARL6 (ADP-ribosylation factor-like protein 6): This is a small GTP-binding protein involved in regulating intracellular vesicle trafficking, particularly in the context of cilia function. Mutations in the ARL6 gene are linked to Bardet-Biedl Syndrome, a genetic disorder with a range of clinical manifestations. The safety profile of ARL6 would be considered in the context of ciliary function and the pathophysiology of ciliopathies.

-

ALR (Augmenter of Liver Regeneration): Also known as GFER, this protein is a sulfhydryl oxidase located in the mitochondrial intermembrane space. It plays a crucial role in the biogenesis of mitochondrial proteins and has been implicated in liver regeneration and hepatocellular stress. Its safety assessment would focus on mitochondrial function and liver homeostasis.

Given the distinct functions and pathological associations of these proteins, a consolidated safety and toxicity profile would be scientifically inaccurate and misleading. To proceed with the creation of a detailed technical guide, including quantitative data tables, experimental protocols, and pathway diagrams, the user is requested to specify which of the following proteins is the subject of their inquiry:

-

MIOX (formerly Aldose Reductase-like protein 6)

-

ARL6 (ADP-ribosylation factor-like protein 6)

-

ALR (Augmenter of Liver Regeneration)

Upon receiving this clarification, a targeted and in-depth investigation will be conducted to provide the requested technical guide, adhering to all specified requirements for data presentation, experimental detail, and visualization.

ALR-6: A Technical Guide on Physicochemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALR-6 is a novel small molecule identified as a potent and selective antagonist of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases.[2][3] By inhibiting FLAP, this compound effectively reduces the production of leukotrienes, demonstrating significant anti-inflammatory activity.[1][2] This technical guide provides a summary of the currently available data on the solubility and stability of this compound, details on relevant experimental protocols, and a visualization of its targeted biological pathway.

Data Presentation

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not publicly available in the primary literature or supplier technical data sheets. The following table indicates the typical solvents used for initial dissolution of similar small molecules for in vitro assays.

| Solvent | Concentration | Temperature | Method | Remarks |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | Commonly used for creating stock solutions of small molecules for biological assays. |

| Ethanol | Data not available | Data not available | Data not available | Often used as a co-solvent. |

| Aqueous Buffers (e.g., PBS) | Data not available | Data not available | Data not available | Solubility in aqueous media is a critical parameter for physiological relevance. |

Note: The lack of specific data necessitates experimental determination for any research or development application.

Stability Data

Specific quantitative stability data for this compound, such as its degradation profile under various conditions (e.g., pH, temperature, light), has not been reported in publicly accessible sources. Stability is a critical parameter for determining the shelf-life and appropriate storage conditions for a compound.

| Condition | Matrix | Parameter | Result |

| pH Stability | Aqueous Buffers | Half-life / % Degradation | Not Publicly Available |

| Thermal Stability | Solid State / Solution | % Degradation over time | Not Publicly Available |

| Photostability | Solid State / Solution | % Degradation upon light exposure | Not Publicly Available |

| Freeze-Thaw Stability | Solution (e.g., in DMSO) | % Degradation after cycles | Not Publicly Available |

Note: For any new compound such as this compound, it is imperative to conduct formal stability studies following ICH guidelines to establish its chemical integrity over time.[4][5][6][7][8]

Experimental Protocols

While specific protocols used for this compound are not detailed in the literature, the following represents standard methodologies for determining the solubility and stability of small molecule drug candidates.

Kinetic Solubility Assay Protocol

This protocol is a common high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound initially dissolved in DMSO.

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

-

Test compound (this compound)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

Plate reader with UV-Vis capabilities

-

Automated liquid handler or multichannel pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the compound stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: The plate is sealed and agitated for a set period (e.g., 1.5 to 2 hours) at a constant temperature (e.g., 25 °C).

-

Precipitation Measurement: The amount of precipitate is measured. This can be done by nephelometry (light scattering) or by measuring the absorbance of the solution before and after filtration or centrifugation to remove any precipitate.

-

Data Analysis: The solubility is defined as the highest concentration at which no precipitation is observed.

Chemical Stability Assessment in Aqueous Buffer

This protocol outlines a typical procedure to assess the stability of a compound in a physiologically relevant buffer.

Objective: To evaluate the chemical stability of a test compound in PBS over time.

Materials:

-

Test compound (this compound)

-

DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Procedure:

-

Sample Preparation: A stock solution of the test compound in DMSO is diluted into PBS (pH 7.4) to a final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤0.5%) to minimize its effect on stability.

-

Incubation: The solution is incubated at a constant temperature (e.g., 37 °C).

-

Time Points: Aliquots of the solution are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). A T=0 sample is immediately quenched and analyzed to serve as the baseline.

-

Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop degradation. Samples are then centrifuged.

-

Analysis: The supernatant is analyzed by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining at each time point.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. This data can be used to determine the half-life (t½) of the compound under the tested conditions.

Mandatory Visualization

FLAP Signaling Pathway and Inhibition by this compound

The following diagram illustrates the role of 5-Lipoxygenase Activating Protein (FLAP) in the leukotriene biosynthesis pathway and the mechanism of inhibition by this compound.

Caption: The FLAP-mediated leukotriene biosynthesis pathway and its inhibition by this compound.

Experimental Workflow for Kinetic Solubility Assay

The diagram below outlines the key steps in a typical kinetic solubility assay.

Caption: Workflow for a typical kinetic solubility experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 4. database.ich.org [database.ich.org]

- 5. scribd.com [scribd.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. ikev.org [ikev.org]

The Role of Hedgehog Signaling Pathway Inhibition in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a critical pathological component of numerous diseases, ranging from autoimmune disorders to neurodegenerative conditions and cancer. The Hedgehog (Hh) signaling pathway, traditionally known for its fundamental role in embryonic development, is increasingly recognized as a significant regulator of adult tissue homeostasis and immune responses.[1][2] Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1][3] This technical guide explores the role of Hedgehog signaling in inflammation and the potential of its inhibitors, such as Erismodeg, as research tools and therapeutic agents.

The Hedgehog Signaling Pathway: A Brief Overview

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In mammals, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, leading to the activation of SMO. This activation triggers a downstream cascade that ultimately results in the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes.

Hedgehog Signaling in the Inflammatory Response

The Hedgehog pathway exerts complex and context-dependent effects on the immune system, influencing both innate and adaptive immunity.[2][4][5] Its role in inflammation is multifaceted:

-

Regulation of Immune Cell Function: Hh signaling is involved in the differentiation and function of various immune cells, including T cells, B cells, and macrophages.[2][5]

-

Modulation of Cytokine Production: The pathway can influence the production of both pro-inflammatory and anti-inflammatory cytokines. For instance, studies have shown that Hh signaling can upregulate the expression of cytokines such as IL-6, IL-8, and TNF-α in certain contexts.[1][6] Conversely, Hh signaling has also been associated with anti-inflammatory effects in other settings.[7][8]

-

Tissue Repair and Regeneration: The Hh pathway plays a role in tissue repair and regeneration following injury, a process intricately linked with inflammation.[9]

Dysregulation of the Hedgehog pathway has been observed in several inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and airway inflammation.[1][3]

Erismodeg: A Hedgehog Pathway Inhibitor

Erismodeg (also known as LDE225) is a potent and selective small-molecule inhibitor of the SMO receptor.[10] It is primarily known for its application in oncology, particularly for the treatment of basal cell carcinoma and medulloblastoma, where the Hh pathway is often constitutively active.[11] Given the emerging role of Hh signaling in inflammation, Erismodeg serves as a valuable tool for investigating the therapeutic potential of targeting this pathway in inflammatory diseases.

Quantitative Data on Hedgehog Pathway Modulation in Inflammation

The following table summarizes key quantitative findings from preclinical studies investigating the impact of Hedgehog pathway inhibition on inflammatory markers.

| Parameter | Experimental System | Treatment | Result | Reference |

| Pro-inflammatory Cytokine Expression | Human alveolar epithelial cells | Nicotine + Cyclopamine (Hh inhibitor) | Attenuated nicotine-induced increase in IL-6, IL-8, and TNF-α | [1] |

| Pro-inflammatory Cytokine Expression | Mouse resident macrophages (in vivo) | Hh signaling suppression | Increased expression of TNF and IL-6 | [7] |

| Pro-inflammatory Cytokine Expression | Mouse resident macrophages (in vitro) | Hh signaling activation in old macrophages | Suppressed expression of inflammatory cytokines | [7] |

| Inflammatory Gene Expression | Isolated cultured intestinal mesenchyme | Hh ligand | Downregulation of Il-1β, Il-6, and several chemokines | [8] |

| Inflammatory Cytokine Expression | Patient-derived triple-negative breast tumor-bearing mice | Docetaxel | Transient increase in IL-6 and IL-8 expression, correlating with Hh pathway activation | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo studies on the role of the Hedgehog pathway in inflammation.

In Vitro Assay: Cytokine Measurement in Macrophages

Objective: To determine the effect of a Hedgehog pathway inhibitor on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 24-well plates. Pre-treat cells with varying concentrations of a Hedgehog pathway inhibitor (e.g., Erismodeg) or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours to induce an inflammatory response.

-

Cytokine Analysis: Collect the cell culture supernatants. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array according to the manufacturer's instructions.

-

Data Analysis: Normalize cytokine levels to the total protein concentration of the cell lysates. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of a Hedgehog pathway inhibitor in a mouse model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant. Administer an intradermal injection at the base of the tail of DBA/1 mice. On day 21, administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant.

-

Treatment: Once clinical signs of arthritis appear (e.g., paw swelling), randomize the mice into treatment groups. Administer the Hedgehog pathway inhibitor (e.g., Erismodeg, formulated for in vivo use) or vehicle control daily via oral gavage or intraperitoneal injection.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4). Measure paw thickness using a digital caliper.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the inflamed joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines and anti-collagen antibodies.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experiments is essential for a clear understanding.

References

- 1. Sonic hedgehog pathway for the treatment of inflammatory diseases: implications and opportunities for future research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging role of the hedgehog signaling pathway in immunity response and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonic hedgehog pathway for the treatment of inflammatory diseases: implications and opportunities for future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Hedgehog dysregulation contributes to tissue-specific inflammaging of resident macrophages | Aging [aging-us.com]

- 8. Hedgehog is an anti-inflammatory epithelial signal for the intestinal lamina propria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Inflammatory Responses Correlate With Hedgehog Activation and Precede Expansion of Cancer Stem-Like Cells in an Animal Model of Residual Triple Negative Breast Cancer after Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Role of the hedgehog signaling pathway in rheumatic diseases: An overview [frontiersin.org]

- 11. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]

An In-depth Technical Guide on the Modulation of ARL6 Gene Expression and its Effects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ADP-ribosylation factor-like GTPase 6 (ARL6), also referred to as BBS3, is a small GTP-binding protein integral to intracellular trafficking, particularly to the primary cilia.[1][2] As a key component of the BBSome complex, ARL6 plays a critical role in the sorting and transport of specific membrane proteins to the ciliary membrane.[3] Dysregulation of ARL6 expression or function is primarily associated with Bardet-Biedl Syndrome (BBS), a rare autosomal recessive ciliopathy.[2][3] This technical guide provides a comprehensive overview of the ARL6 gene, its role in critical signaling pathways, the downstream effects of its expression modulation, and detailed experimental protocols for its study. The document aims to serve as a foundational resource for researchers and professionals involved in drug development targeting ciliopathies and related cellular trafficking disorders.

ARL6 Gene and Protein Function

The ARL6 gene encodes the ARL6 protein, a member of the ARF-like subfamily of GTP-binding proteins.[1][2] ARL6 is essential for the proper function of primary cilia, which act as cellular antennae for sensing extracellular signals.

-

BBSome Complex Recruitment: In its GTP-bound state, ARL6 anchors to the ciliary membrane and recruits the BBSome, a stable complex of eight proteins (BBS1, BBS2, BBS4, BBS5, BBS7, BBS8, BBS9, and BBS18).[2][3] This recruitment is a critical step for the subsequent transport of transmembrane proteins into the cilium.[3]

-

Ciliary Protein Trafficking: The ARL6-BBSome system mediates the trafficking of specific ciliary membrane proteins, including Polycystin-1 (PKD1) and Smoothened (SMO), which are crucial components of developmental signaling pathways.[2][3]

-

Cellular Localization: ARL6 is primarily located at the base of the ciliary organelle, where it orchestrates the entry of cargo into the cilium.[3][4]

Mutations in the ARL6 gene are a known cause of Bardet-Biedl Syndrome type 3 (BBS3).[1][3] These mutations often lead to a destabilized ARL6 protein that is targeted for degradation, impairing the assembly and function of the BBSome complex at the cilia.[2]

Signaling Pathways Involving ARL6

ARL6 is a key modulator of signaling pathways that are dependent on primary cilia function, most notably the Sonic hedgehog (SHH) and Wnt signaling pathways.

-

Sonic Hedgehog (SHH) Pathway: The SHH pathway is critical for embryonic development. ARL6, in conjunction with the BBSome complex, regulates the ciliary localization of the key SHH signaling component, Smoothened (SMO).[3] Proper trafficking of SMO within the cilium is essential for pathway activation.

-

Wnt Signaling Pathway: ARL6 has been shown to modulate the Wnt signaling cascade, another crucial pathway in development and disease.[2][3] It functions at or near the ciliary gate to influence Wnt signaling events.[2]

Below is a diagram illustrating the central role of ARL6 in initiating BBSome-mediated protein trafficking to the primary cilium, which in turn impacts downstream signaling.

Caption: ARL6-mediated recruitment of the BBSome complex to the ciliary membrane.

Effects of ARL6 Expression Modulation